molecular formula C15H14BrNO B5776333 N-(3-bromophenyl)-2,5-dimethylbenzamide

N-(3-bromophenyl)-2,5-dimethylbenzamide

Cat. No.: B5776333
M. Wt: 304.18 g/mol
InChI Key: QLLPZRJYWUMYMD-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2,5-dimethylbenzamide is a benzamide derivative characterized by a 2,5-dimethyl-substituted benzoyl group and a 3-bromophenylamine moiety.

Properties

IUPAC Name

N-(3-bromophenyl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-6-7-11(2)14(8-10)15(18)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLPZRJYWUMYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2,5-dimethylbenzamide typically involves the following steps:

    Bromination: The starting material, 3-bromoaniline, is prepared by brominating aniline using bromine in the presence of a suitable solvent like acetic acid.

    Amidation: The brominated aniline is then reacted with 2,5-dimethylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Typical reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

N-(3-bromophenyl)-2,5-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.

    Biological Studies: It may be used in studies investigating the interaction of small molecules with biological targets, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2,5-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogues: Substituent Positioning and Electronic Effects

The position and nature of substituents on the benzamide ring and the aniline moiety significantly impact physicochemical and biological properties. Key comparisons include:

Table 1: Substituent Effects on Benzamide Core
Compound Name Benzamide Substituents Aniline Substituent Key Properties/Applications Reference
N-(3-Bromophenyl)-2,5-dimethylbenzamide 2,5-dimethyl 3-bromophenyl Hypothetical HDAC inhibition? Target
LMK235 (3,5-dimethylbenzamide) 3,5-dimethyl Hydroxamate chain Potent HDAC4/5 inhibitor
D2916 (2,6-dimethylbenzamide) 2,6-dimethyl 5-methyl-3-isoxazolyl Anticonvulsant; sex-dependent metabolism
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-trimethoxy 4-bromophenyl Crystal packing via N–H···O hydrogen bonds
  • Substituent Position : The 2,5-dimethyl configuration in the target compound contrasts with LMK235’s 3,5-dimethyl arrangement. The latter’s 3,5-substitution is critical for HDAC4/5 inhibition, suggesting that the target’s 2,5-substitution may alter selectivity or potency .
  • Bromine Position : The 3-bromophenyl group in the target differs from the 4-bromophenyl in . Para-substituted bromine may enhance steric hindrance or alter π-π stacking in crystal lattices compared to meta substitution .

Pharmacokinetic and Metabolic Profiles

Metabolic stability and tissue distribution vary with structural features:

Table 2: Metabolic and Pharmacokinetic Comparisons
Compound Name Key Metabolic Pathway Sex-Dependent Effects Reference
D2916 (2,6-dimethylbenzamide) Hydroxylation of methyl groups (position-dependent) Females: Higher brain concentration, longer half-life due to active metabolite D3187
LMK235 Hydroxamate-mediated HDAC binding Not reported
Target Compound Hypothetical: Bromine may reduce oxidative metabolism Unknown
  • Metabolism: D2916’s sex-dependent metabolism highlights how methyl group positioning (2,6 vs. 2,5) directs hydroxylation sites.
  • Bromine Effects: The electron-withdrawing bromine in the target compound could reduce cytochrome P450-mediated metabolism, enhancing plasma stability compared to non-halogenated analogs.

Q & A

Basic: What are the most effective synthetic routes for N-(3-bromophenyl)-2,5-dimethylbenzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves an amide coupling reaction between 3-bromoaniline and 2,5-dimethylbenzoyl chloride under anhydrous conditions. A common method uses coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in dichloromethane or DMF at 0–25°C for 12–24 hours . Optimization may include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity .

Basic: How can structural characterization of this compound be performed to confirm its identity and purity?

Answer:
Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–8.0 ppm), methyl groups (δ 2.1–2.5 ppm), and the amide proton (δ ~10 ppm).
    • ¹³C NMR : Carbonyl signal (δ ~165 ppm) and distinct aromatic carbons.
  • IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹).
  • X-ray crystallography : Resolves bond lengths and angles, critical for confirming the bromophenyl orientation .

Advanced: What mechanistic hypotheses exist for the biological activity of this compound, and how can they be tested experimentally?

Answer:
The bromine atom may facilitate halogen bonding with biological targets (e.g., enzymes or receptors). Hypothesized mechanisms include:

  • Kinase inhibition : Test via enzymatic assays (e.g., ATPase activity) using recombinant kinases.
  • Apoptosis modulation : Measure caspase-3/7 activation in cancer cell lines (e.g., HeLa or MCF-7) .
  • Structural analogs : Compare activity of derivatives lacking the bromine or methyl groups to identify pharmacophores .

Advanced: How can analytical methods like HPLC or LC-MS be tailored for quantifying this compound in complex matrices?

Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% trifluoroacetic acid. Detection at 254 nm (aromatic absorption).
  • LC-MS : Electrospray ionization (ESI+) in positive ion mode; monitor [M+H]⁺ at m/z 318–320 (bromine isotope pattern).
  • Validation : Include spike-recovery tests in biological fluids (e.g., plasma) to assess matrix effects .

Advanced: What crystallographic insights are critical for understanding the molecular interactions of this compound?

Answer:
X-ray diffraction reveals:

  • Halogen bonding : The bromine atom forms non-covalent interactions with electron-rich regions (e.g., carbonyl groups).
  • Torsional angles : The dihedral angle between benzamide and bromophenyl rings affects binding pocket compatibility.
  • Packing motifs : Intermolecular interactions (e.g., π-π stacking) influence solubility and crystallinity .

Basic: What solubility and stability profiles should be prioritized during formulation studies?

Answer:

  • Solubility : Test in DMSO (stock solutions), ethanol, and aqueous buffers (pH 1–10). The compound is likely lipophilic (logP ~3.5) due to bromine and methyl groups.
  • Stability : Assess degradation under UV light, heat (40–60°C), and oxidizing/reducing conditions. Use HPLC to monitor decomposition products .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and target affinity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., bromine as a halogen bond donor).
  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding modes with kinases or GPCRs.
  • MD simulations : Evaluate conformational flexibility in aqueous vs. lipid environments .

Advanced: How should researchers address contradictory bioactivity data across studies involving this compound?

Answer:

  • Comparative assays : Replicate experiments using identical cell lines, concentrations, and endpoint measurements.
  • Structural analogs : Test derivatives to isolate the role of specific functional groups.
  • Batch variability : Verify compound purity (≥95% by HPLC) and storage conditions (desiccated, −20°C) .

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